4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes both diethylamino and hydroxyisoquinolinone moieties
Preparation Methods
The synthesis of 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.
Introduction of the Diethylamino Group: This step involves the alkylation of the aromatic ring with diethylamine under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the hydroxyisoquinolinone moiety can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be compared with other similar compounds, such as:
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound also contains a diethylamino group and is used in the synthesis of polyimides.
4-({[4-(diethylamino)phenyl]imino}methyl)phenol: This compound has a similar diethylamino group and is used in various organic reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651029-10-6 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[4-(diethylaminomethyl)phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-22(4-2)13-14-8-10-15(11-9-14)17-12-21-20(24)16-6-5-7-18(23)19(16)17/h5-12,23H,3-4,13H2,1-2H3,(H,21,24) |
InChI Key |
DWWSCPZNFISZHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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